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Compound of Interest

Compound Name: 2,4-Dihydroxybenzaldehyde

Cat. No.: B120756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4-
Dihydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical
compounds and other commercially important chemicals. The following sections detail its
Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic
profiles, offering a foundational dataset for researchers in drug discovery and materials
science.

Spectroscopic Data Summary

The empirical formula of 2,4-Dihydroxybenzaldehyde is C7HeOs, with a molecular weight of
138.12 g/mol . Its structure, featuring a benzene ring substituted with two hydroxyl groups and
a formyl group, gives rise to a distinct spectroscopic signature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,4-Dihydroxybenzaldehyde is characterized by the presence of
hydroxyl, carbonyl, and aromatic functionalities. The key absorption bands are summarized in
the table below.
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Wavenumber (cm—?)

Vibration Type

Functional Group

~3200-3400 (broad) O-H stretch Phenolic -OH
~1640 C=0 stretch Aldehyde

~1580 C=C stretch Aromatic ring
~1480 C-H bend Aromatic ring
~1200-1300 C-O stretch Phenolic -OH

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of 2,4-Dihydroxybenzaldehyde provide detailed information

about the chemical environment of each proton and carbon atom in the molecule.

H NMR Spectrum (in DMSO-ds)[1]

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
10.73 S 2H - -OH (phenolic)
9.92 s 1H - -CHO (aldehyde)
7.52 d 1H 8.8 H-6
6.39 dd 1H 88,24 H-5
6.32 d 1H 24 H-3
13C NMR Spectrum (in DMSO-ds)
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Chemical Shift (8) ppm Assignment
~190 C=0 (aldehyde)
~165 C-OH (C4)
~162 C-OH (C2)
~135 C-H (C6)

~115 C-CHO (C1)
~108 C-H (C5)

~103 C-H (C3)

Note: Specific chemical shift values for 13C NMR can vary slightly depending on the solvent and
concentration.

Experimental Protocols
FT-IR Spectroscopy (KBr Pellet Method)

Obijective: To obtain the infrared spectrum of solid 2,4-Dihydroxybenzaldehyde.

Materials:

2,4-Dihydroxybenzaldehyde

Potassium bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

e Sample Preparation: A small amount of 2,4-Dihydroxybenzaldehyde (1-2 mg) is placed in a
clean, dry agate mortar.
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Grinding: The sample is thoroughly ground to a fine powder.

Mixing: Approximately 100-200 mg of dry KBr powder is added to the mortar. The sample
and KBr are intimately mixed by grinding until a homogenous mixture is obtained.

Pellet Formation: The mixture is transferred to a pellet die. The die is placed in a hydraulic
press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent
or translucent pellet.

Spectral Acquisition: The KBr pellet is removed from the die and placed in the sample holder
of the FT-IR spectrometer. The spectrum is recorded over the desired wavenumber range
(e.g., 4000-400 cm™1). A background spectrum of a pure KBr pellet is also recorded for
baseline correction.

NMR Spectroscopy (*H and *3C)

Objective: To obtain the *H and 3C NMR spectra of 2,4-Dihydroxybenzaldehyde.

Materials:

2,4-Dihydroxybenzaldehyde

Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tube (5 mm)

NMR spectrometer

Procedure:

Sample Preparation: Approximately 5-10 mg of 2,4-Dihydroxybenzaldehyde is accurately
weighed and dissolved in approximately 0.6-0.7 mL of DMSO-ds in a small vial.

Transfer: The solution is transferred to a clean, dry 5 mm NMR tube.

Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed
to achieve homogeneity.
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e Spectral Acquisition:

o 'H NMR: The *H NMR spectrum is acquired using a standard pulse sequence. The
chemical shifts are referenced to the residual solvent peak of DMSO-ds at 6 2.50 ppm.

o 183C NMR: The 3C NMR spectrum is acquired with proton decoupling. The chemical shifts
are referenced to the solvent peak of DMSO-ds at 6 39.52 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,4-Dihydroxybenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b120756?utm_src=pdf-body-img
https://www.benchchem.com/product/b120756?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1.rsc.org [rsc.org]

« To cite this document: BenchChem. [Spectroscopic Analysis of 2,4-Dihydroxybenzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120756#spectroscopic-data-of-2-4-
dihydroxybenzaldehyde-ft-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.rsc.org/suppdata/c6/nj/c6nj02815b/c6nj02815b1.pdf
https://www.benchchem.com/product/b120756#spectroscopic-data-of-2-4-dihydroxybenzaldehyde-ft-ir-nmr
https://www.benchchem.com/product/b120756#spectroscopic-data-of-2-4-dihydroxybenzaldehyde-ft-ir-nmr
https://www.benchchem.com/product/b120756#spectroscopic-data-of-2-4-dihydroxybenzaldehyde-ft-ir-nmr
https://www.benchchem.com/product/b120756#spectroscopic-data-of-2-4-dihydroxybenzaldehyde-ft-ir-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b120756?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

